

Lithium Pyrrolidinoborohydride 1M Solution: A Technical Guide

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Compound of Interest

Compound Name: *Lithium pyrrolidinoborohydride 1M solu*

Cat. No.: *B134182*

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For Researchers, Scientists, and Drug Development Professionals

Lithium pyrrolidinoborohydride, a member of the lithium aminoborohydride (LAB) family of reagents, is a powerful and selective reducing agent utilized in organic synthesis.^[1] Developed in the laboratory of Professor Bakthan Singaram, these reagents offer a unique combination of high reactivity, comparable to that of lithium aluminum hydride (LiAlH₄), with the practical advantages of being non-pyrophoric and air-stable.^{[1][2]} This guide provides an in-depth overview of the 1M solution of lithium pyrrolidinoborohydride in tetrahydrofuran (THF), covering its properties, synthesis, applications, experimental protocols, and safety considerations.

Core Properties

Lithium pyrrolidinoborohydride is commercially available as a 1M solution in THF.^{[3][4]} Its physical and chemical properties are summarized below.

Data Presentation: Physical and Chemical Properties

Property	Value	Reference
CAS Number	144188-76-1	[3][4]
Molecular Formula	C ₄ H ₁₁ BLiN	[4][5]
Molecular Weight	90.89 g/mol	[3][5]
Concentration	1 M in Tetrahydrofuran (THF)	
Appearance	Solution	-
Density	0.890 g/mL at 25 °C	[4][6]
Refractive Index	n _{20/D} 1.425	[4][6]
Flash Point	-17.0 °C (1.4 °F) - closed cup	
Storage Temperature	2-8°C	[4]

Synthesis

Lithium aminoborohydrides, including lithium pyrrolidinoborohydride, are readily synthesized through a two-step process. The first step involves the formation of an amine-borane complex, which is subsequently deprotonated by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to yield the final product quantitatively.[1]

Experimental Protocol: Synthesis of Lithium Pyrrolidinoborohydride

Objective: To synthesize Lithium Pyrrolidinoborohydride from pyrrolidine and borane-THF complex.

Materials:

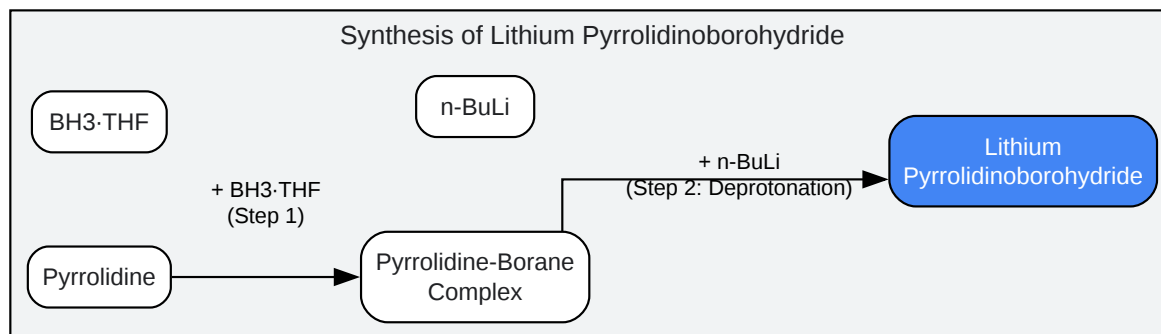
- Pyrrolidine
- Borane-tetrahydrofuran complex (BH₃·THF)
- n-Butyllithium (n-BuLi) in hexanes

- Anhydrous tetrahydrofuran (THF)
- Nitrogen gas supply
- Oven-dried glassware (round-bottom flask, dropping funnel, etc.)
- Magnetic stirrer

Procedure:

- Inert Atmosphere: All operations must be conducted under a nitrogen atmosphere using oven-dried glassware to exclude moisture and oxygen.^[1]
- Amine-Borane Complex Formation:
 - To a stirred solution of pyrrolidine in anhydrous THF at 0°C, add a 1M solution of $\text{BH}_3 \cdot \text{THF}$ dropwise.
 - Allow the reaction mixture to warm to room temperature (approx. 25°C) and stir for 1 hour to ensure the complete formation of the pyrrolidine-borane complex.^[1]
- Deprotonation:
 - Cool the solution of the amine-borane complex to 0°C.
 - Slowly add a solution of n-BuLi in hexanes dropwise to the stirred mixture.
 - After the addition is complete, allow the mixture to warm to room temperature. The lithium pyrrolidinoborohydride is formed quantitatively.^[1]
- Confirmation: The concentration of the resulting solution can be determined by analyzing the hydride content, for instance, by careful hydrolysis and measurement of the evolved hydrogen gas.^[1]

Visualization: Synthesis Pathway



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Caption: Synthesis of Lithium Pyrrolidinoborohydride.

Applications in Organic Synthesis

Lithium pyrrolidinoborohydride is a versatile reducing agent capable of reducing a wide array of functional groups.^[1] Its reactivity is comparable to LiAlH₄, but it exhibits unique selectivity, notably its inability to reduce carboxylic acids and primary amides.^[1] This selectivity allows for the targeted reduction of other functional groups within a multifunctional molecule.

Data Presentation: Reactivity Profile

Functional Group	Product	Reactivity
Aldehydes, Ketones	Alcohols	High[1]
Esters, Lactones	Alcohols	High[1]
Acid Chlorides, Anhydrides	Alcohols	High[1]
Tertiary Amides	Amines or Alcohols	High (product depends on sterics)[2]
Secondary Amides	Amines	High[1]
Epoxides	Alcohols	High[1]
Oximes, Nitriles	Amines	High[1]
Alkyl Halides	Alkanes	High[1]
Azides	Primary Amines	High[2]
α,β -Unsaturated Aldehydes/Ketones	Allylic Alcohols (1,2-reduction)	High & Selective[2]
Carboxylic Acids	No Reaction	Inert[1]
Primary Amides	No Reaction	Inert[1]

Beyond simple reductions, the reagent is highly effective in tandem amination-reduction reactions. For instance, it can convert 2-halobenzonitriles into 2-(N,N-dialkylamino)benzylamines through a process believed to involve nucleophilic aromatic substitution (S_NAr) followed by nitrile reduction.[2][3]

Experimental Protocol: General Procedure for Ester Reduction

Objective: To reduce an ester to its corresponding primary alcohol using Lithium Pyrrolidinoborohydride.

Materials:

- Ester substrate

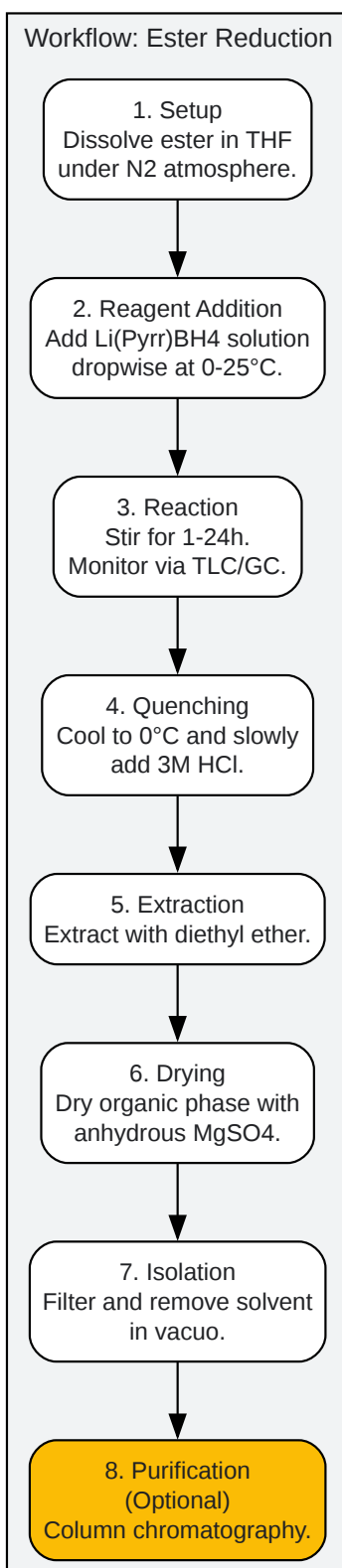
- **Lithium pyrrolidinoborohydride 1M solution** in THF
- Anhydrous THF
- 3M Hydrochloric Acid (for quenching)
- Diethyl ether (for extraction)
- Anhydrous magnesium sulfate (for drying)
- Nitrogen gas supply and standard glassware

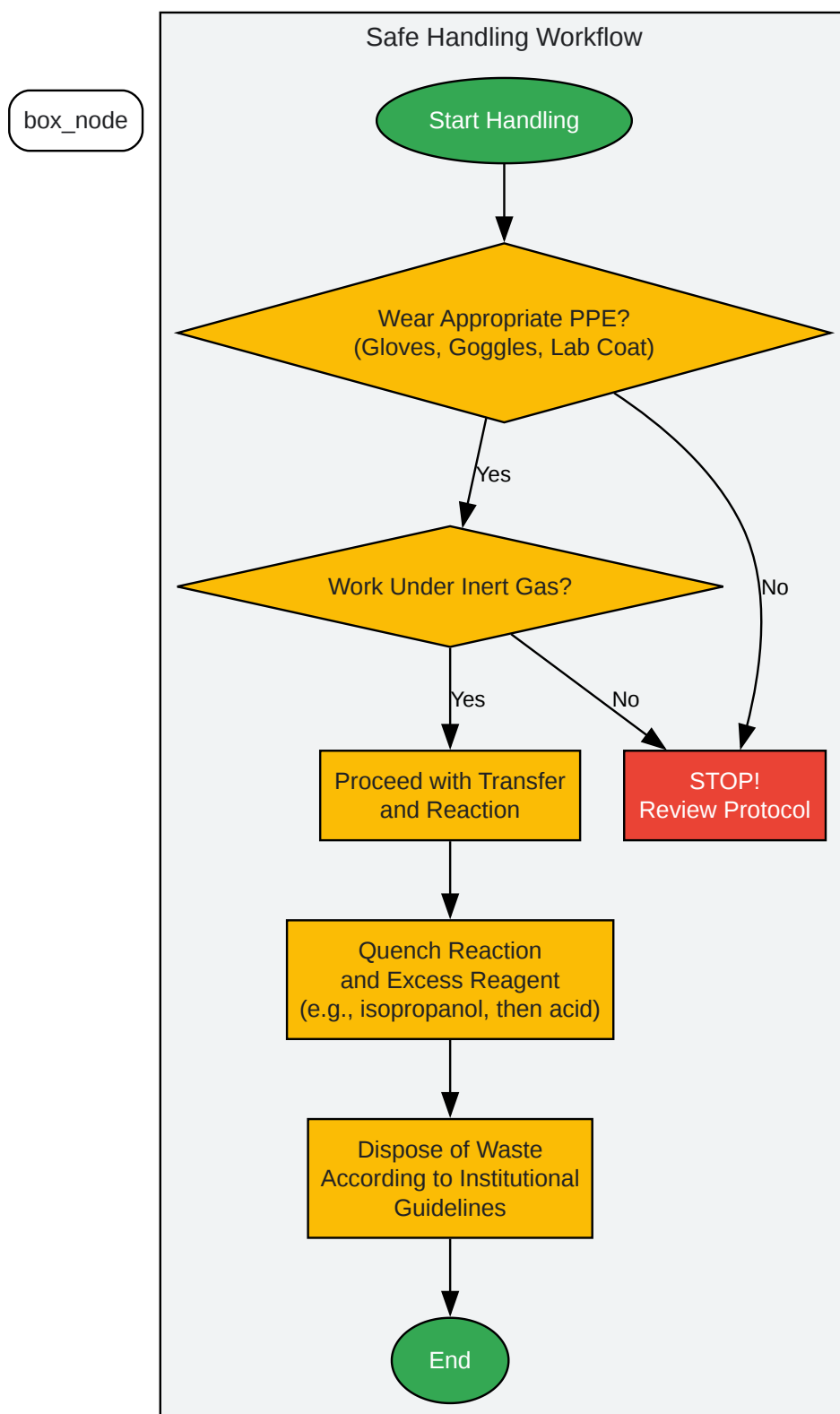
Procedure:

- **Reaction Setup:** Under a nitrogen atmosphere, dissolve the ester substrate (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
- **Reagent Addition:** Cool the solution to 0°C or maintain at room temperature (25°C), depending on the substrate's reactivity. Add the 1M solution of lithium pyrrolidinoborohydride (typically 1.1-1.5 equivalents) dropwise with stirring.^[1]
- **Reaction Monitoring:** Stir the reaction mixture for a period ranging from 1 to 24 hours.^[1] Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Quenching:** Once the reaction is complete, cool the mixture to 0°C and cautiously quench by the slow, dropwise addition of 3M HCl to neutralize the excess reagent and hydrolyze the borate complexes.^[1]
- **Work-up and Extraction:**
 - Transfer the mixture to a separatory funnel.
 - Extract the aqueous layer with diethyl ether (e.g., 2 x 50 mL).^[1]
 - Combine the organic extracts and wash with water and/or brine.
- **Drying and Isolation:**

- Dry the combined organic solution over anhydrous magnesium sulfate.^[1]
- Filter the drying agent and remove the solvent in vacuo using a rotary evaporator to yield the crude alcohol product.
- Purification: Purify the crude product, if necessary, using techniques such as column chromatography or distillation.

Visualization: Experimental Workflow for Ester Reduction





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